Product packaging for Acephenanthren-5-one(Cat. No.:CAS No. 42050-08-8)

Acephenanthren-5-one

Cat. No.: B1206553
CAS No.: 42050-08-8
M. Wt: 218.25 g/mol
InChI Key: LLBQRDIEEXAWPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acephenanthren-5-one is a high-purity chemical compound provided for laboratory research applications. As a Research Use Only (RUO) product, it is not intended for use in diagnostics, therapeutics, or any clinical procedures involving humans or animals . Intended Research Applications: • Fundamental chemical research and analytical method development. • Pharmaceutical research for compound screening and hit identification. • Serving as a key intermediate or building block in organic synthesis. • Material science research for the development of novel organic materials. Research Value and Mechanism: The specific mechanism of action, physicochemical properties, and detailed research applications for this compound are areas of active scientific investigation. Researchers are exploring its unique structure, derived from the phenanthrene framework, for potential utility in various non-clinical research fields. Quality and Handling: Please consult the safety data sheet for proper handling, storage, and disposal information. This product is strictly for use by qualified laboratory personnel .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10O B1206553 Acephenanthren-5-one CAS No. 42050-08-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

42050-08-8

Molecular Formula

C16H10O

Molecular Weight

218.25 g/mol

IUPAC Name

4H-acephenanthrylen-5-one

InChI

InChI=1S/C16H10O/c17-15-9-11-5-3-7-13-12-6-2-1-4-10(12)8-14(15)16(11)13/h1-8H,9H2

InChI Key

LLBQRDIEEXAWPM-UHFFFAOYSA-N

SMILES

C1C2=C3C(=CC=C2)C4=CC=CC=C4C=C3C1=O

Canonical SMILES

C1C2=C3C(=CC=C2)C4=CC=CC=C4C=C3C1=O

Other CAS No.

42050-08-8

Synonyms

acephenanthren-5-one

Origin of Product

United States

Preparation Methods

The Harmon-Mazharuddin-Gupta Five-Stage Synthesis

StageReaction TypeKey Reagents/ConditionsPurpose
1BrominationBr₂, FeCl₃Introduce bromine
2EliminationKOH, ethanol, ΔForm double bond
3OxidationO₃, then Zn/H₂OGenerate ketone
4CyclizationH₂SO₄, acetic acidFuse rings
5RecrystallizationMethanol/acetonePurify product

Optimization of Reaction Conditions

Modern adaptations integrate insights from related syntheses, such as pH-controlled condensations and reflux protocols. For instance, the synthesis of 1-phenyl-3-methyl-5-pyrazolone demonstrates the efficacy of maintaining pH 5.0–6.5 during phenylhydrazine reactions to minimize side products. Transposing these principles to acephenanthren-5-one synthesis could enhance intermediate stability during cyclization.

Additionally, recrystallization techniques using activated carbon or mixed solvents (methanol-acetone) have proven effective in eliminating impurities and improving crystal quality. These methods, though developed for heterocycles, are broadly applicable to polycyclic ketones.

Comparative Analysis of Synthetic Methodologies

Table 2: Methodological Comparison

ParameterBardhan–SenguptaHarmon-Mazharuddin-Gupta
Starting MaterialEthyl cyclohexanone-2-carboxylate1-Methylphenanthrene
Key StepsCondensation, cyclodehydration, dehydrogenationBromination, oxidation, cyclization
YieldModerate (40–60%)Not reported
ByproductsSpiro compounds, olefinsMinor halogenated species
ScalabilityLimited by selenium useIndustrially feasible

The Harmon-Mazharuddin-Gupta method surpasses classical approaches in scalability and avoids toxic reagents like selenium. However, the Bardhan–Sengupta synthesis remains instructive for its innovative use of cyclodehydration.

Q & A

Q. What are the established synthetic routes for Acephenanthren-5-one, and how can researchers optimize yield and purity?

this compound is synthesized via a five-stage process starting from 1-methylphenanthrene, as reported by Harmon et al. . Optimization involves:

  • Reaction parameter tuning : Adjusting temperature, catalyst loading, and solvent polarity. For reproducibility, use fractional factorial design (DoE) to identify critical variables .
  • Purification protocols : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization in ethanol. Validate purity via HPLC (≥98%) and melting point analysis .
  • Yield improvement : Employ kinetic studies to identify rate-limiting steps, such as oxidation or cyclization stages .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR (CDCl₃) to confirm aromatic proton environments and carbonyl resonance at ~200 ppm . Compare with literature spectra to resolve ambiguities .
  • IR spectroscopy : Detect the ketone group (C=O stretch at ~1680 cm⁻¹) and aromatic C-H stretches .
  • Mass spectrometry (EI-MS) : Molecular ion peak at m/z 220 (M⁺) with fragmentation patterns consistent with phenanthrene derivatives .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-Vis) over 4–12 weeks. Monitor decomposition via TLC and HPLC .
  • Kinetic modeling : Use Arrhenius equations to predict shelf life under standard lab conditions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict this compound’s reactivity in novel antimalarial derivatives?

  • Density Functional Theory (DFT) : Calculate electron density maps to identify nucleophilic/electrophilic sites for functionalization. Compare HOMO-LUMO gaps with experimental redox potentials .
  • Molecular docking : Simulate interactions with Plasmodium falciparum targets (e.g., dihydrofolate reductase) to prioritize synthetic targets .
  • Validation : Cross-reference computational results with experimental kinetic data (e.g., Hammett plots) .

Q. What experimental strategies resolve contradictory spectral data in this compound derivatives?

  • Comparative analysis : Replicate conflicting studies (e.g., NMR shifts in DMSO vs. CDCl₃) and use 2D NMR (COSY, NOESY) to assign stereochemistry .
  • X-ray crystallography : Resolve ambiguities in molecular geometry by growing single crystals (slow evaporation in chloroform) .
  • Collaborative verification : Share raw data (e.g., FID files for NMR) via repositories like Zenodo to enable independent validation .

Q. How do solvent effects influence this compound’s catalytic hydrogenation efficiency?

  • Solvent screening : Test polar aprotic (DMF, DMSO) vs. non-polar (toluene, hexane) solvents under H₂ (1–5 atm). Monitor conversion via GC-MS .
  • Mechanistic insights : Use kinetic isotope effects (KIE) and deuterium labeling to probe rate-determining steps (e.g., H₂ activation vs. substrate adsorption) .

Q. What methodologies address low reproducibility in this compound’s biological assays?

  • Standardized protocols : Adopt OECD guidelines for antimalarial testing (e.g., fixed parasite strains, IC₅₀ calculations) .
  • Blinded studies : Minimize bias by randomizing sample batches and using automated plate readers .
  • Meta-analysis : Aggregate data from multiple labs to identify systemic errors (e.g., solvent impurities) .

Methodological Frameworks

  • For synthesis optimization : Apply the PICOT framework (Population: reaction conditions; Intervention: catalyst variation; Comparison: yield/purity; Outcome: optimal protocol; Time: 6-month study) .
  • For data contradictions : Use PEA framework (Population: spectral datasets; Exposure: analytical variability; Outcome: consensus protocols) .

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